3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
3-[2-(4,5-Dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic heterocyclic compound featuring a fused cyclopropane ring system and a substituted imidazole moiety.
Properties
IUPAC Name |
3-[2-(4,5-dichloroimidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2/c11-7-8(12)14(4-13-7)1-2-15-9(16)5-3-6(5)10(15)17/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTJHCUIGAZNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)CCN3C=NC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH4 in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and protein function . This coordination can lead to the inhibition of certain enzymes or the stabilization of specific protein conformations.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Halogenated Aryl Groups: Procymidone (3,5-dichlorophenyl) and the 3-chlorophenyl derivative () highlight the role of halogen atoms in enhancing fungicidal and binding properties via hydrophobic interactions . Alkyl Chains: 3-Cyclohexyl or cyclohexylmethyl substituents () improve aromatase inhibition by optimizing steric fit within the enzyme’s active site, achieving >140-fold potency over aminoglutethimide (AG) .
Core Modifications: The 6,6-dimethyl variant () lacks bioactive substituents, rendering it inert but useful as a synthetic precursor.
Pharmacological vs. Agrochemical Profiles
- Antifungal Agents : Procymidone and related dichlorophenyl derivatives () target fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
- Aromatase Inhibitors: Compounds like FCE24786 and 1-(4-aminophenyl)-3-cyclohexyl derivatives () bind to human placental aromatase, suppressing estrogen synthesis. Their Ki values (≤20 nM) surpass AG (180 nM), indicating superior enzyme affinity .
Critical Notes
Data Limitations : Direct pharmacological or agrochemical data for 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione are absent in available literature. Comparisons are extrapolated from structurally related compounds.
Safety and Selectivity : Dichloroimidazole-containing compounds may exhibit off-target effects due to reactive halogen bonds. Procymidone, for instance, has regulatory restrictions due to environmental toxicity ().
Research Gaps : Further studies are needed to explore the imidazole-ethyl linkage’s role in modulating bioavailability or target specificity.
Biological Activity
3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C10H9Cl2N3O2
- Molar Mass : 274.10336 g/mol
The compound features a bicyclic structure that is often associated with various biological activities due to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, the presence of a dichloro-substituted imidazole moiety enhances the antibacterial efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to the ability of the imidazole ring to interact with microbial enzymes and disrupt metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Mechanism |
|---|---|---|
| 4,5-Dichloro-1H-imidazole | MRSA | Inhibition of cell wall synthesis |
| 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione | MRSA | Disruption of protein synthesis |
Anticancer Activity
Studies have shown that derivatives of imidazole can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival .
Case Study: In Vitro Analysis
In a study evaluating the cytotoxic effects of various imidazole derivatives on human cancer cell lines, 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione demonstrated significant inhibition of cell viability at concentrations as low as 10 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- DNA Intercalation : Some studies suggest that certain derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, leading to altered gene expression profiles.
Safety and Toxicity
While promising results have been observed in preclinical studies, it is essential to evaluate the safety profile of 3-[2-(4,5-dichloro-1H-imidazol-1-yl)ethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione. Toxicity studies are necessary to determine the therapeutic index and potential side effects associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
